2-Benzyl-2-cyano-3-phenylpropanehydrazide
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Overview
Description
2-Benzyl-2-cyano-3-phenylpropanehydrazide is an organic compound with a complex structure that includes benzyl, cyano, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-2-cyano-3-phenylpropanehydrazide typically involves the reaction of benzyl cyanide with phenylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The mixture is then heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compound .
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-2-cyano-3-phenylpropanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products:
Oxidation: Benzyl cyanide derivatives.
Reduction: Benzyl amine derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
2-Benzyl-2-cyano-3-phenylpropanehydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Benzyl-2-cyano-3-phenylpropanehydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The cyano group plays a crucial role in its reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
- 2-Cyano-N′-(2-chlorobenzylidene)acetohydrazide
- 2-Cyano-N′-(4-dimethylaminobenzylidene)acetohydrazide
- Ethyl 2-benzyl-2-cyano-3-phenylpropanoate
Uniqueness: 2-Benzyl-2-cyano-3-phenylpropanehydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in synthetic chemistry and pharmaceutical research .
Properties
CAS No. |
444149-12-6 |
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Molecular Formula |
C17H17N3O |
Molecular Weight |
279.34 g/mol |
IUPAC Name |
2-benzyl-2-cyano-3-phenylpropanehydrazide |
InChI |
InChI=1S/C17H17N3O/c18-13-17(16(21)20-19,11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15/h1-10H,11-12,19H2,(H,20,21) |
InChI Key |
RQMQTFQTUXCACW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC2=CC=CC=C2)(C#N)C(=O)NN |
solubility |
21.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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